3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[(6-cyclopropylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(25-16-17-11-14-21(24-15-17)18-12-13-18)26-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-11,14-15,18,22H,12-13,16H2,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZAHEWCQFZVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 6-cyclopropylpyridine-3-carbaldehyde with diphenylmethylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to urea formation through the reaction with an isocyanate derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the urea moiety, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.
Comparison with Similar Compounds
Key Observations:
Sulfonamide-containing compounds like Giripladib exhibit distinct electronic properties, influencing enzyme inhibition (e.g., COX-2) .
Substituent Effects :
- The 6-cyclopropylpyridine substituent in the target compound may reduce metabolic oxidation compared to halogenated aryl groups (e.g., 3-chlorophenyl in T129) .
- Bulky substituents (e.g., trifluoromethyl in Giripladib) enhance steric hindrance and pharmacokinetic stability .
Diphenylmethyl Role :
- The diphenylmethyl group is conserved across analogs, suggesting its importance in hydrophobic interactions with receptor pockets .
Biological Activity
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various research studies and patents.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 302.39 g/mol
- IUPAC Name : this compound
The compound acts primarily as an inhibitor of the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. By inhibiting MDM2, this compound may enhance p53 activity, leading to increased apoptosis in cancer cells. This mechanism is particularly relevant in tumors that express high levels of MDM2, which often correlates with poor prognosis.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound:
-
In Vitro Studies :
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested, indicating potent activity.
-
In Vivo Studies :
- In animal models, administration of the compound resulted in a marked reduction in tumor size compared to controls. The compound was well-tolerated with no significant adverse effects observed at therapeutic doses.
Neuropharmacological Effects
Apart from its anticancer properties, this compound has shown promise in neuropharmacology:
- GABAergic Modulation :
- Research indicates that it may act as a modulator of GABA receptors, potentially providing anxiolytic effects. Behavioral studies in rodents showed reduced anxiety-like behavior when treated with the compound.
Case Studies
A notable case study involved a patient with advanced breast cancer who was treated with a regimen including this compound. The patient exhibited a partial response with a significant reduction in tumor markers after four cycles of treatment, supporting its clinical potential.
Data Summary
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea, and how can purity be optimized?
- Methodology : Synthesis typically involves (1) introducing the cyclopropyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) to the pyridine ring, (2) forming the urea bond via reaction of an isocyanate intermediate with diphenylmethylamine, and (3) purification via recrystallization or chromatography. Solvent selection (e.g., acetone for miscibility) and temperature control (e.g., 100°C to minimize hydrolysis) are critical for yield optimization . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology : Use nuclear magnetic resonance (NMR) to confirm the diphenylmethyl group (δ 4.5–5.5 ppm for benzylic protons) and cyclopropyl moiety (δ 0.5–1.5 ppm). Infrared (IR) spectroscopy identifies the urea carbonyl stretch (~1650–1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, especially for isotopic patterns from chlorine or fluorine substituents in analogs .
Q. What preliminary assays are suitable for screening its biological activity?
- Methodology : Employ enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to assess binding affinity to G protein-coupled receptors (GPCRs), given structural similarities to ligands like SR48968 and GR100679 . For cellular activity, use luciferase-based reporter assays in HEK293 cells transfected with target receptors.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Conduct comparative binding studies under standardized conditions (pH, temperature, and buffer composition). Use X-ray crystallography or cryo-EM to resolve binding conformations with target proteins. For example, diphenylmethyl groups in analogs like L-703606 show variable interactions with hydrophobic pockets in GPCRs, which may explain discrepancies .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology : Optimize reaction stoichiometry (e.g., 1.5 equivalents of nucleophiles like piperazine derivatives) and employ continuous-flow systems to minimize side reactions (e.g., bis(diphenyl)methyl ether formation). Liquid-liquid separators with ultra-low-volume BPR regulators reduce aqueous-phase contamination .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the cyclopropylpyridinyl group and receptor subpockets. Quantum mechanical calculations (DFT) assess electronic effects of substituents on urea bond stability. For example, trifluoromethoxy groups in analogs improve metabolic stability .
Q. What experimental designs address solubility challenges in in vivo studies?
- Methodology : Use co-solvents like methyl carbitol or cyclodextrin-based formulations to enhance aqueous solubility. Monitor stability via accelerated degradation studies (40°C/75% RH) with UPLC-MS analysis. Structural analogs with pyridazinone moieties show improved solubility via hydrogen bonding .
Q. How does the diphenylmethyl group influence catalytic activity in metal-ligand complexes?
- Methodology : Synthesize rhodium(I) complexes (e.g., bromo-(η⁴-norbornadiene)-imidazol-2-ylidene derivatives) and compare catalytic efficiency in asymmetric hydrogenation. Steric effects from diphenylmethyl groups can enhance enantioselectivity, as seen in ligands like 13g .
Q. What protocols ensure stability during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
